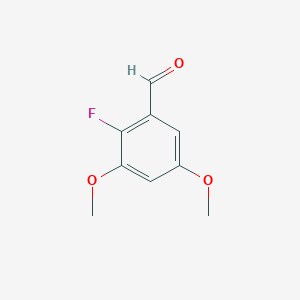
2-Fluoro-3,5-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Fluoro-3,5-dimethoxybenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in creating fluorinated derivatives that exhibit enhanced stability and reactivity.
Pharmaceutical Development
Research indicates that this compound may have potential therapeutic applications. It has been studied for its cytotoxic effects against cancer cell lines, including breast and colon cancer. The mechanism appears to involve disruption of cellular redox homeostasis, which can inhibit cancer cell proliferation .
The compound has shown promising biological activities:
- Antimicrobial Properties : Exhibits efficacy against various bacterial strains and fungi, suggesting potential use as an antifungal and antibacterial agent.
- Anti-inflammatory Effects : Ongoing studies are exploring its role in reducing inflammation in biological systems .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast and colon cancer cell lines. The mechanism involves redox activity that disrupts cellular antioxidant systems, leading to increased oxidative stress in cancer cells.
Case Study 2: Antimicrobial Efficacy
Research findings indicated that this compound significantly inhibits the growth of Candida albicans and Escherichia coli. These results highlight its potential as a therapeutic agent in treating infections caused by these pathogens.
Data Table: Comparison of Biological Activities
| Property | This compound | Similar Compounds |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity | Varies by compound |
| Antimicrobial Activity | Effective against E. coli | Varies; some compounds effective |
| Mechanism of Action | Redox disruption | Varies; often involves enzyme inhibition |
Eigenschaften
Molekularformel |
C9H9FO3 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
2-fluoro-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 |
InChI-Schlüssel |
IGSBMXVKCRCQTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)F)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













